![molecular formula C17H20N2O4S B4940658 N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
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Overview
Description
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as Bz-423, is a chemical compound that has been extensively studied for its potential therapeutic applications. Bz-423 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves the inhibition of the mitochondrial function. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the activity of the mitochondrial protein, VDAC1, which is involved in the regulation of mitochondrial function. Inhibition of VDAC1 leads to the disruption of the mitochondrial membrane potential, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which leads to a reduction in tumor growth. Additionally, N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the replication of viruses, which leads to a reduction in viral load.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its specificity for VDAC1. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to selectively inhibit VDAC1, which makes it a useful tool for studying the role of VDAC1 in mitochondrial function. One limitation of using N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its potential toxicity. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to induce apoptosis in normal cells as well as cancer cells, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One direction is to explore the potential therapeutic applications of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more specific inhibitors of VDAC1 that do not have the potential for toxicity. Additionally, further research is needed to understand the mechanism of action of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide and its effects on mitochondrial function.
Synthesis Methods
The synthesis of N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps. The first step is the reaction between 5-amino-2-methoxybenzoic acid and thionyl chloride to form 5-chloro-2-methoxybenzoic acid. The second step is the reaction between 5-chloro-2-methoxybenzoic acid and N,N-dimethylsulfonamide to form N-(5-chloro-2-methoxybenzoyl)-N,N-dimethylsulfonamide. The final step is the reaction between N-(5-chloro-2-methoxybenzoyl)-N,N-dimethylsulfonamide and benzylamine to form N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide.
Scientific Research Applications
N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to have anti-viral properties by inhibiting the replication of viruses.
properties
IUPAC Name |
N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)14-9-10-16(23-3)15(11-14)17(20)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEMKMSMGGQGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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